Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate, also known as Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate, is a useful research compound. Its molecular formula is C35H37ClN2O3S and its molecular weight is 601.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate involves several steps, including the synthesis of the starting materials and the final compound. The key steps in the synthesis pathway are the protection of the indole nitrogen, the introduction of the quinoline moiety, the formation of the ester bond, and the deprotection of the indole nitrogen.
Starting Materials
2-(tert-Butylthio)aniline, 4-chlorobenzaldehyde, 2-bromo-5-(quinolin-2-ylmethoxy)aniline, 2,2-dimethylpropanoic acid, N,N-dimethylformamide, N,N-diisopropylethylamine, Triethylamine, Methyl iodide, Acetic anhydride, Sodium bicarbonate, Sodium hydroxide, Hydrochloric acid
Reaction
Step 1: Protection of the indole nitrogen, - Dissolve 2-bromo-5-(quinolin-2-ylmethoxy)aniline and 2-(tert-Butylthio)aniline in N,N-dimethylformamide., - Add N,N-diisopropylethylamine to the mixture and stir for 30 minutes., - Add acetic anhydride dropwise to the mixture and stir for 2 hours., - Add water to the mixture and extract the product with ethyl acetate., - Wash the organic layer with sodium bicarbonate and water, and dry over magnesium sulfate., - Remove the solvent under reduced pressure to obtain the protected intermediate., Step 2: Introduction of the quinoline moiety, - Dissolve the protected intermediate and 4-chlorobenzaldehyde in N,N-dimethylformamide., - Add Triethylamine to the mixture and stir for 30 minutes., - Add acetic anhydride dropwise to the mixture and stir for 2 hours., - Add water to the mixture and extract the product with ethyl acetate., - Wash the organic layer with sodium bicarbonate and water, and dry over magnesium sulfate., - Remove the solvent under reduced pressure to obtain the quinoline intermediate., Step 3: Formation of the ester bond, - Dissolve the quinoline intermediate, 2,2-dimethylpropanoic acid, and Triethylamine in dichloromethane., - Add N,N-dimethylformamide and N,N-diisopropylethylamine to the mixture and stir for 30 minutes., - Add methyl iodide dropwise to the mixture and stir for 2 hours., - Add water to the mixture and extract the product with ethyl acetate., - Wash the organic layer with sodium bicarbonate and water, and dry over magnesium sulfate., - Remove the solvent under reduced pressure to obtain the final compound., Step 4: Deprotection of the indole nitrogen, - Dissolve the final compound in methanol., - Add sodium hydroxide and stir for 2 hours., - Acidify the mixture with hydrochloric acid and extract the product with ethyl acetate., - Wash the organic layer with water, dry over magnesium sulfate, and remove the solvent under reduced pressure to obtain the final product.
properties
IUPAC Name |
methyl 3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37ClN2O3S/c1-34(2,3)42-32-28-19-27(41-22-26-16-13-24-9-7-8-10-29(24)37-26)17-18-30(28)38(21-23-11-14-25(36)15-12-23)31(32)20-35(4,5)33(39)40-6/h7-19H,20-22H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRXMMIRFNYCEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570263 |
Source
|
Record name | Methyl 3-{3-(tert-butylsulfanyl)-1-[(4-chlorophenyl)methyl]-5-[(quinolin-2-yl)methoxy]-1H-indol-2-yl}-2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate | |
CAS RN |
136694-18-3 |
Source
|
Record name | Methyl 3-{3-(tert-butylsulfanyl)-1-[(4-chlorophenyl)methyl]-5-[(quinolin-2-yl)methoxy]-1H-indol-2-yl}-2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.